Fulvestrant Impurity 3 - 1621885-81-1

Fulvestrant Impurity 3

Catalog Number: EVT-1478689
CAS Number: 1621885-81-1
Molecular Formula: C30H44O7S
Molecular Weight: 548.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive (HR+) breast cancer, particularly in postmenopausal women. [, ] It is a pure antiestrogen, meaning it does not have any estrogen-like agonist activity. [] Unlike other antiestrogens like tamoxifen, Fulvestrant completely blocks estrogen receptor transcriptional activity. [] It binds to estrogen receptors with high affinity and promotes their degradation. [, ]

Synthesis Analysis

One paper describes an efficient regioselective preparation of Fulvestrant. [] This process involves protecting the phenolic group with trityl instead of benzoate and using tosyl as a leaving group instead of mesylate. The process involves complete hydrolysis of a precursor molecule (compound 8 in the paper), followed by selective tritylation of the C-3 phenolic -OH group. The resulting compound (compound 16) crystallizes with high yield and purity. []

Mechanism of Action

Fulvestrant acts as a competitive antagonist of estrogen receptors. [, ] It binds to the estrogen receptor with high affinity, preventing estrogen from binding and activating the receptor. [, ] Furthermore, Fulvestrant promotes the degradation of the estrogen receptor, further reducing estrogen signaling in cells. [, ] This mechanism makes Fulvestrant effective in treating HR+ breast cancers, especially those that have developed resistance to other endocrine therapies.

Physical and Chemical Properties Analysis

One paper mentions that Fulvestrant-3-boronic acid (ZB716), an oral analog of Fulvestrant, has high plasma protein binding and low intestinal mucosal permeability. [] It is primarily metabolized by CYP2D6 and CYP3A enzymes in the liver. [] In vitro studies show that ZB716 can induce CYP1A2, 2B6, and 3A4 enzymes. [] Pharmacokinetic studies in animals show oral bioavailability, dose-proportional drug exposure, and drug accumulation. []

Applications

Fulvestrant is widely used in the treatment of HR+ metastatic breast cancer, especially in postmenopausal women. [, , , , , , , , , , , , , , , , , , , ] Several clinical trials have demonstrated its efficacy in combination with other therapies, including:

  • CDK4/6 inhibitors: Fulvestrant is often combined with CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib for the treatment of HR+, HER2- advanced breast cancer. These combinations have shown significant improvements in progression-free survival and overall survival compared to Fulvestrant alone. [, , , , , , , , , , , , , , , , , , ]
  • PI3K inhibitors: Fulvestrant has also been studied in combination with PI3K inhibitors such as alpelisib for patients with PIK3CA-mutated breast cancers. [, ]
  • mTOR inhibitors: Trials have investigated the combination of Fulvestrant with mTOR inhibitors like everolimus. []

Research is ongoing to understand mechanisms of resistance to Fulvestrant and develop strategies to overcome them. [, ] Studies are also exploring the use of Fulvestrant in combination with other targeted therapies and in different treatment settings. [, , ]

Future Directions
  • Identifying biomarkers: More research is needed to identify biomarkers that can predict which patients will benefit most from Fulvestrant therapy and which patients are at risk of developing resistance. []
  • Overcoming resistance: Further understanding of the mechanisms of resistance to Fulvestrant is crucial for developing novel therapeutic strategies to overcome it. [, ]
  • Optimizing combination therapies: Research is ongoing to identify the most effective combinations of Fulvestrant with other targeted therapies, such as CDK4/6 inhibitors, PI3K inhibitors, and other emerging agents. [, , ]
  • Developing oral SERDs: Development of orally bioavailable SERDs, such as ZB716, could improve patient convenience and compliance. []
  • Exploring new therapeutic settings: Researchers are investigating the potential use of Fulvestrant in earlier stages of breast cancer, including the neoadjuvant and adjuvant settings. []

Tamoxifen

Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) that has been widely used in the treatment of breast cancer. It exhibits both agonist and antagonist activity, depending on the tissue. Unlike fulvestrant, tamoxifen does not fully degrade the estrogen receptor.

Relevance: Tamoxifen and fulvestrant belong to the same class of drugs, antiestrogens, which are used to treat hormone receptor-positive breast cancer.

Anastrozole

Compound Description: Anastrozole is an aromatase inhibitor, a class of drugs that block the production of estrogen. It is commonly used in the treatment of postmenopausal women with hormone receptor-positive breast cancer.

Relevance: Anastrozole is often used as a comparator drug in clinical trials evaluating the efficacy of fulvestrant in combination with other therapies, like CDK4/6 inhibitors.

Letrozole

Compound Description: Letrozole is another aromatase inhibitor used to treat hormone receptor-positive breast cancer in postmenopausal women. Like anastrozole, it works by blocking the production of estrogen. [, ]

Relevance: Letrozole is often used as a comparator drug in clinical trials evaluating the efficacy of fulvestrant in combination with CDK4/6 inhibitors. [, ]

Camizestrant

Compound Description: Camizestrant is a next-generation oral SERD that has shown promising clinical activity in ER+ breast cancer. It degrades the estrogen receptor and blocks its activity.

Relevance: Camizestrant, like fulvestrant, belongs to the chemical class of SERDs and is being investigated as a potential treatment for ER+ breast cancer.

ZB716 (Fulvestrant-3-Boronic Acid)

Compound Description: ZB716 is an oral SERD currently under clinical development. It exhibits oral bioavailability and a favorable pharmacokinetic profile in preclinical studies.

Relevance: ZB716 is a structurally modified form of fulvestrant designed to improve oral bioavailability.

Properties

CAS Number

1621885-81-1

Product Name

Fulvestrant Impurity 3

Molecular Formula

C30H44O7S

Molecular Weight

548.74

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.